1-(6-Chloropyridin-2-yl)piperazine hydrochloride chemical properties
1-(6-Chloropyridin-2-yl)piperazine hydrochloride chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 1-(6-Chloropyridin-2-yl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(6-Chloropyridin-2-yl)piperazine hydrochloride, a key building block in modern medicinal chemistry. Synthesizing data from established chemical suppliers and scientific literature, this guide details the compound's physicochemical properties, spectroscopic profile, synthesis, and applications, grounded in the principles of chemical reactivity and structural analysis.
Core Chemical Identity and Physicochemical Properties
1-(6-Chloropyridin-2-yl)piperazine hydrochloride is a heterocyclic compound featuring a piperazine ring attached to a 2,6-substituted pyridine core. The presence of the chlorine atom provides a reactive handle for further chemical modification, while the piperazine moiety is a widely utilized pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties.[1][2] The compound is typically supplied as its hydrochloride salt to improve stability and handling characteristics compared to the free base.[3]
| Property | Data | Source(s) |
| IUPAC Name | 1-(6-chloropyridin-2-yl)piperazine;hydrochloride | N/A |
| Synonyms | 2-Chloro-6-(1-piperazinyl)pyridine hydrochloride | N/A |
| Appearance | White to off-white crystalline solid (Inferred) | [4][5] |
| CAS Number | 87394-54-5 (Free Base) | [6] |
| Molecular Formula | C₉H₁₂ClN₃ (Free Base) C₉H₁₂ClN₃·HCl (Hydrochloride Salt) | [6][7] |
| Molecular Weight | 197.66 g/mol (Free Base) 234.13 g/mol (Hydrochloride Salt) | [6][7] |
Solubility and Stability
The parent piperazine structure is freely soluble in water.[4] As a hydrochloride salt, 1-(6-Chloropyridin-2-yl)piperazine hydrochloride is expected to exhibit good solubility in aqueous solutions and polar protic solvents like methanol and ethanol. Its stability is enhanced by its salt form, which protects the basic nitrogen atoms of the piperazine ring from atmospheric degradation.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated environment to prevent moisture absorption.[5][8]
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available, its expected profile can be accurately predicted based on analogous structures.[9][10]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the aromatic and aliphatic protons. The pyridine ring will exhibit three protons, likely as a triplet and two doublets. The eight protons of the piperazine ring will appear as two or more multiplets in the aliphatic region (typically 3.0-4.0 ppm). The protonated nitrogen in the hydrochloride salt may present as a broad singlet at a higher chemical shift.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine unique signals corresponding to the nine carbon atoms in the molecule's asymmetric structure.
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Mass Spectrometry (MS): Analysis by mass spectrometry would detect the molecular ion of the free base (C₉H₁₂ClN₃). The most indicative feature would be the isotopic pattern of the chlorine atom, presenting two major peaks for the molecular ion [M]⁺ at m/z 197 and [M+2]⁺ at m/z 199, with a characteristic intensity ratio of approximately 3:1.
Synthesis and Reaction Chemistry
The most common and industrially scalable method for preparing arylpiperazines is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This pathway is efficient for coupling a nucleophile (piperazine) to an electron-deficient aromatic ring (dichloropyridine).
Principle of Synthesis
The synthesis involves the reaction of excess piperazine (or a mono-protected variant like Boc-piperazine) with 2,6-dichloropyridine. The electron-withdrawing nature of the ring nitrogen and the second chlorine atom activates the pyridine ring for nucleophilic attack at the C2 and C6 positions. By controlling stoichiometry and reaction conditions, monosubstitution can be favored. The resulting free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Caption: General synthesis workflow for 1-(6-Chloropyridin-2-yl)piperazine hydrochloride.
Experimental Protocol (Illustrative)
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Reaction Setup: To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., NMP or DMSO), add piperazine (4-5 eq) at room temperature.
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Heating: Heat the reaction mixture to 120-140 °C and monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
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Workup and Extraction: Cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude free base product via column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HCl in ether or isopropanol (e.g., 2M solution, 1.1 eq) dropwise with stirring.
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Isolation: Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield 1-(6-Chloropyridin-2-yl)piperazine hydrochloride as a solid.
Applications in Medicinal Chemistry and Drug Development
The piperazine ring is considered a "privileged scaffold" in drug discovery due to its frequent appearance in biologically active compounds.[1][2] 1-(6-Chloropyridin-2-yl)piperazine hydrochloride serves as a versatile intermediate, leveraging its two distinct reactive sites for the construction of diverse molecular libraries.
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The Secondary Amine (Piperazine N4): This nitrogen is a strong nucleophile and a base. It can be readily functionalized via acylation, alkylation, reductive amination, or arylation to introduce various pharmacophoric groups.
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The C6-Chloro Substituent (Pyridine Ring): This site is activated for further SNAr reactions or can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds, allowing for the attachment of complex aromatic or aliphatic moieties.
This dual functionality makes the compound an ideal starting point for developing novel therapeutic agents in areas such as neuropharmacology and oncology.[11]
Caption: Role as a dual-functional scaffold in chemical synthesis.
Safety and Handling
As with all laboratory chemicals, 1-(6-Chloropyridin-2-yl)piperazine hydrochloride should be handled with appropriate care. Based on data for structurally similar compounds, the following hazards should be assumed.[12]
| Hazard Type | GHS Statement (Inferred) |
| Acute Toxicity | H301: Toxic if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[5][8]
-
First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air. If ingested, seek immediate medical attention.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. Available from: [Link]
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Wikipedia. Piperazine. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 82044, Piperazine, hydrochloride. Available from: [Link]
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Hoffman Fine Chemicals. 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine | CAS RN 785765-09-5. Available from: [Link]
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MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
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Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3805301, 1-(5-Chloropyridin-2-yl)piperazine. Available from: [Link]
- Google Patents. Method for the preparation of piperazine and its derivatives.
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ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Available from: [Link]
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